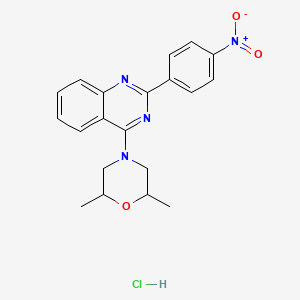![molecular formula C21H15ClN2OS B4944503 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide, also known as BML-284, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.
作用機序
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide acts as a potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. It binds to the ATP-binding site of the IKK complex and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the activation of NF-κB.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the primary advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide in lab experiments is its potent and selective inhibition of the IKK complex. This makes it an ideal tool for studying the NF-κB signaling pathway and its role in various diseases. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure its safe use in lab experiments.
将来の方向性
There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide in scientific research. One potential area of research is the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide derivatives with improved potency and selectivity. Another area of research is the study of the downstream effects of NF-κB inhibition by N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide, particularly in the context of cancer and inflammation. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce toxicity. Overall, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has great potential for further research and development in the field of scientific research.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-aminobenzothiazole in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with 4-(chlorocarbonyl)phenyl isocyanate to yield the final product.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been widely used in scientific research for its potential applications in various fields. One of the primary areas of research has been in the study of nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a transcription factor that plays a critical role in regulating immune responses, inflammation, and cell survival. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been found to inhibit the activation of NF-κB, which has potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-6-7-15(12-17(13)22)20(25)23-16-10-8-14(9-11-16)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFJQYEWJLEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

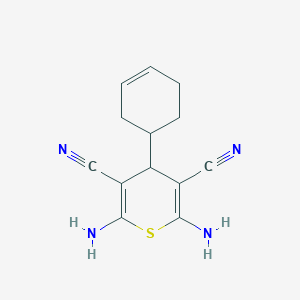
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)

![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
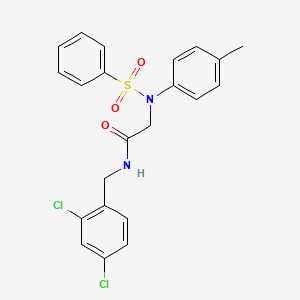
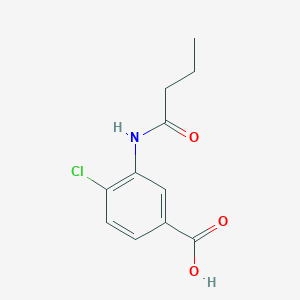
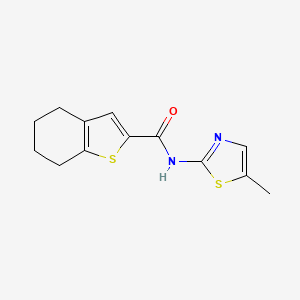
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
